(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of pyridine, featuring a cyclopropyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol typically involves the following steps:
Formation of Pyridine Aldehyde: Pyridine is oxidized to form pyridine aldehyde.
Methoxylation: Pyridine aldehyde reacts with methanol under acidic conditions to produce 5-hydroxy-2-methoxypyridine.
Cyclopropylation: The hydroxy group is substituted with a cyclopropyl group to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity. Further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: Similar structure but lacks the cyclopropyl group.
(5-Chloro-2-methoxypyridin-3-yl)methanol: Contains a chlorine atom instead of a cyclopropyl group.
(5,6-Dimethoxypyridin-3-yl)methanol: Features additional methoxy groups on the pyridine ring.
Uniqueness
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(5-cyclopropyl-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
JEMCSKVSXAMTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.